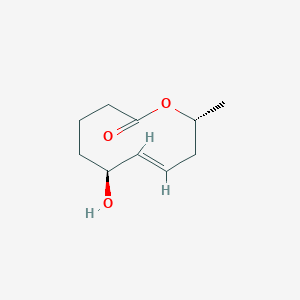
Stagonolide F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stagonolide F is a natural product found in Cirsium arvense and Stagonospora cirsii with data available.
Aplicaciones Científicas De Investigación
Phytotoxic Properties and Potential as a Mycoherbicide
Stagonolide F, along with other stagonolides, has been studied for its phytotoxic properties. Stagonospora cirsii, a fungal pathogen, produces stagonolides, which have been proposed as potential mycoherbicides for controlling weeds like Cirsium arvense. The production of these metabolites in both liquid and solid cultures by the fungus shows promise for their use in weed management. However, while stagonolide F exhibits certain phytotoxic activities, it is notably less toxic compared to other stagonolides like stagonolide H, which shows higher selectivity and effectiveness in inhibiting weed growth (Evidente et al., 2008).
Antifungal, Antibacterial, and Cytotoxic Activities
Stagonolide F has also been recognized for its antifungal, antibacterial, and cytotoxic properties. The synthetic production of stagonolide F has opened avenues for exploring its biological activities. Its potent activities against various strains make it a candidate for further research in pharmaceutical and biocontrol applications (Perepogu et al., 2009).
Synthesis and Structural Studies
Significant research has gone into the synthesis of stagonolide F. Various approaches, including ring-closing metathesis and asymmetric synthesis, have been employed to create this compound. These synthetic strategies are crucial for understanding the structural and functional aspects of stagonolide F, which are essential for its potential applications in various fields. The synthesis processes highlight the compound's complexity and the advancements in organic chemistry techniques (Chinnababu et al., 2014).
Propiedades
Nombre del producto |
Stagonolide F |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(2R,4E,6S)-6-hydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O3/c1-8-4-2-5-9(11)6-3-7-10(12)13-8/h2,5,8-9,11H,3-4,6-7H2,1H3/b5-2+/t8-,9-/m1/s1 |
Clave InChI |
VKDMNNPYTXNZQZ-YQRQKROXSA-N |
SMILES isomérico |
C[C@@H]1C/C=C/[C@H](CCCC(=O)O1)O |
SMILES canónico |
CC1CC=CC(CCCC(=O)O1)O |
Sinónimos |
5-hydroxy-9-methyl-6-nonen-9-olide stagonolide F stagonolide-F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




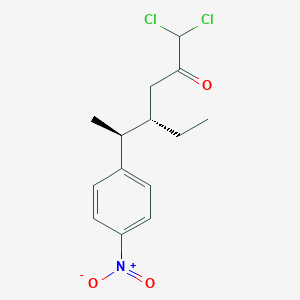


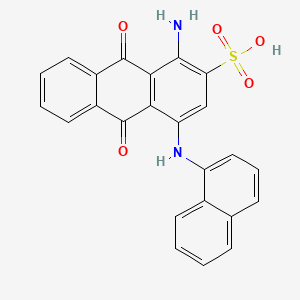
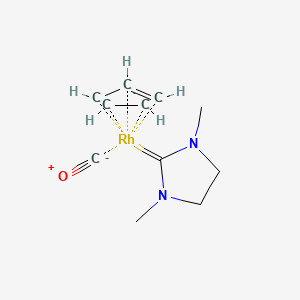
![[2H4]-5-MeO-DMT](/img/structure/B1263591.png)
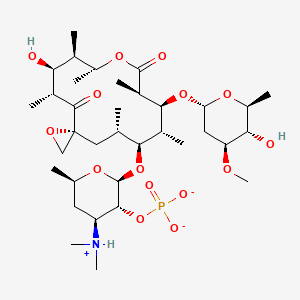
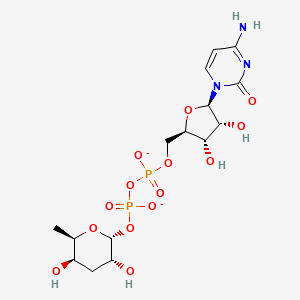
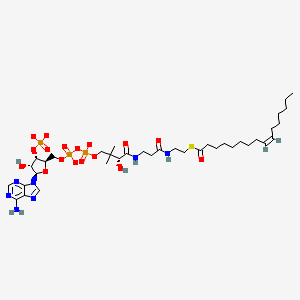
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)
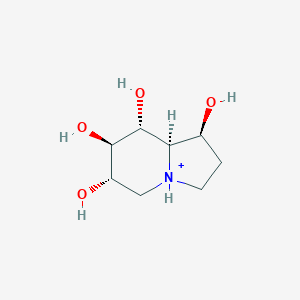
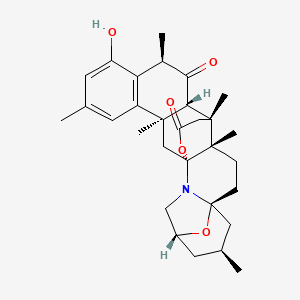
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)